Cas no 2249432-38-8 (3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid)
![3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid structure](https://it.kuujia.com/scimg/cas/2249432-38-8x500.png)
2249432-38-8 structure
Nome del prodotto:3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid
3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2249432-38-8
- EN300-26611335
- 3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid
- Z2234690157
- 3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid
-
- Inchi: 1S/C14H8ClN3O2S/c15-12-5-4-10(17-18-12)11-7-21-13(16-11)8-2-1-3-9(6-8)14(19)20/h1-7H,(H,19,20)
- Chiave InChI: RHZSIWRJECZAFT-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C1=CC=CC(C2=NC(C3=NN=C(Cl)C=C3)=CS2)=C1
Proprietà calcolate
- Massa esatta: 317.0025754g/mol
- Massa monoisotopica: 317.0025754g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 387
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 104Ų
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.487±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 642.7±65.0 °C(Predicted)
- pka: 3.79±0.10(Predicted)
3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611335-0.05g |
3-[4-(6-chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid |
2249432-38-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid Letteratura correlata
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
2249432-38-8 (3-[4-(6-Chloro-3-pyridazinyl)-2-thiazolyl]benzoic acid) Prodotti correlati
- 1806927-98-9(5-Chloro-2-cyano-4-(difluoromethyl)-3-methoxypyridine)
- 2580240-40-8(5-{(tert-butoxy)carbonylamino}-2-(thiomorpholin-4-yl)benzoic acid)
- 1482133-46-9(3-(pyridin-4-yl)methylpiperidin-3-ol)
- 920192-57-0(3,4-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide)
- 1692774-64-3(methyl 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoate)
- 1270476-18-0(2-(3-CHLORO-2-METHOXYPHENYL)PYRROLIDINE)
- 1261754-53-3(2-Fluoro-5-(3-(trifluoromethyl)phenyl)nicotinaldehyde)
- 1396683-07-0(N-(4-{4-fluoro-3-(trifluoromethyl)phenylcarbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide)
- 897454-93-2(4-bromo-N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)
- 1089544-86-4(1-(2,3-dihydro-1H-indene-5-sulfonyl)-4-(2-phenylethenesulfonyl)piperazine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
